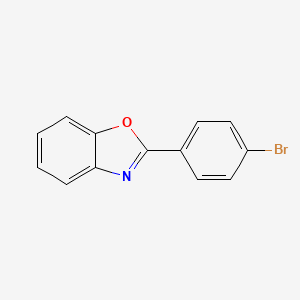

2-(4-Bromo-phenyl)-benzooxazole

CAS No.: 3164-13-4

Cat. No.: VC2049020

Molecular Formula: C13H8BrNO

Molecular Weight: 274.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3164-13-4 |

|---|---|

| Molecular Formula | C13H8BrNO |

| Molecular Weight | 274.11 g/mol |

| IUPAC Name | 2-(4-bromophenyl)-1,3-benzoxazole |

| Standard InChI | InChI=1S/C13H8BrNO/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H |

| Standard InChI Key | RBVHJNZMSBQFDK-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)Br |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)Br |

Introduction

Molecular Structure and Identification

2-(4-Bromo-phenyl)-benzooxazole is a heterocyclic aromatic compound featuring a benzoxazole moiety bonded to a 4-bromophenyl group at the 2-position. The benzoxazole structure consists of a benzene ring fused with an oxazole ring, creating a planar molecule with conjugated π electrons .

The compound can be identified through the following parameters:

| Parameter | Information |

|---|---|

| CAS Number | 3164-13-4 |

| Molecular Formula | C13H8BrNO |

| Molecular Weight | 274.11 g/mol |

| IUPAC Name | 2-(4-bromophenyl)-1,3-benzoxazole |

| Standard InChI | InChI=1S/C13H8BrNO/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H |

| Standard InChIKey | RBVHJNZMSBQFDK-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)Br |

This compound is also known by several synonyms including 2-(4-bromophenyl)benzo[d]oxazole, 2-(p-Bromophenyl)benzoxazole, and Benzoxazole,2-(4-bromophenyl)- .

Synthesis Methods

Several synthetic routes have been developed for preparing 2-(4-Bromo-phenyl)-benzooxazole, with varying conditions and yields. The most common methods include:

Polyphosphoric Acid (PPA) Method

This classical approach involves the condensation of o-aminophenol with 4-bromobenzoic acid in polyphosphoric acid (PPA). The reaction typically proceeds under nitrogen atmosphere at elevated temperatures (170-200°C) for 1.5-2.5 hours . After completion, the reaction mixture is poured into an ice-water mixture and neutralized with sodium hydroxide solution. The crude product is then recrystallized from an ethanol-water mixture.

Cyanogen Bromide Method

Another method involves treating 2-aminophenol with cyanogen bromide (CNBr) to form 2-aminobenzoxazole, which can then be further reacted to produce the target compound .

Applications and Biological Activities

The benzoxazole scaffold, including 2-(4-Bromo-phenyl)-benzooxazole, has garnered significant attention due to its diverse biological activities and potential therapeutic applications.

Pharmaceutical Applications

Benzoxazole derivatives have demonstrated a wide range of pharmacological properties:

| Biological Activity | References |

|---|---|

| Antimicrobial | |

| Antiviral | |

| Antibiotic | |

| Antitumor | |

| Anti-inflammatory | |

| Anticonvulsant | |

| Antitubercular | |

| Antidepressant |

Specifically, research has shown that 2-(4-bromophenyl)-1,3-benzoxazole and related compounds exhibit promising activity against influenza A virus . The compound can serve as a scaffold for developing novel therapeutic agents.

Material Science Applications

Beyond pharmaceutical applications, benzoxazole compounds like 2-(4-Bromo-phenyl)-benzooxazole are interesting fluorescent compounds with potential applications in:

-

Fluorescent probes

-

Optical brightening agents

Structure-Activity Relationships

Research into benzoxazole derivatives has revealed important structure-activity relationships that help explain their biological efficacy:

-

The planar structure of the benzoxazole core enables interaction with biological targets through π-π stacking interactions.

-

The bromine atom at the para position of the phenyl ring enhances lipophilicity, which can improve membrane permeability and bioavailability.

-

Studies of related compounds indicate that distal aryl moieties with higher lipophilic character tend to exhibit improved pharmacological activity .

-

The 2-position substituent (in this case, 4-bromophenyl) significantly influences the compound's biological activity profile and potency.

-

Low toxicity in warm-blooded animals has been observed for many benzoxazole derivatives, suggesting potential safety advantages for pharmaceutical applications .

Recent Research Developments

Recent research has expanded our understanding of 2-(4-Bromo-phenyl)-benzooxazole and its derivatives:

Novel Synthetic Approaches

The development of green chemistry methods has led to more efficient synthetic routes. The use of nanocatalysts, particularly NiFe2O4@SiO2@aminoglucose magnetic nanoparticles, has enabled solvent-free synthesis at room temperature with high yields (98%) and significantly reduced reaction times .

Medicinal Chemistry Advancements

Research into benzoxazole derivatives has yielded promising findings:

-

2-(2-Arylphenyl)benzoxazole derivatives have been found to be novel and selective ligands for cyclooxygenase-2 (COX-2), with some compounds showing better selectivity than clinically used NSAIDs like celecoxib .

-

Novel triazolo-thiadiazoles bearing benzoxazole moieties have demonstrated significant anticonvulsant activity in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol (scPTZ) studies .

-

5-Substituted-2-(4-substituted phenyl)-1,3-benzoxazoles have shown potential as influenza virus A inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume